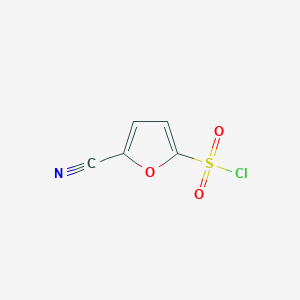
2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride
Overview
Description
2-Amino-3-methyl-N-(4-pyridinylmethyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Branched Chain Aldehydes in Foods
Research on branched chain aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, reveals their significance as flavor compounds in various food products. These compounds are derived from amino acids and play a crucial role in the flavor profile of both fermented and non-fermented food products. Understanding the production and degradation pathways of these aldehydes can aid in controlling their formation to achieve desired flavor levels in foods (Smit, Engels, & Smit, 2009).
Ionic Liquids for Separation Processes
The study of 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) as an ionic liquid demonstrates its potential as an alternative solvent for separation processes, including the separation of hexane/hex-1-ene and cyclohexane/cyclohexene. This research highlights the utility of certain ionic liquids in addressing separation challenges in chemical processes, which may provide insights into the solvent properties and applications of related compounds (Domańska, Wlazło, & Karpińska, 2016).
Environmental and Biological Impacts of Chemical Compounds
Several reviews focus on the environmental occurrence, fate, toxicity, and human exposure of various chemical compounds. For example, synthetic phenolic antioxidants (SPAs) widely used in industrial and commercial products have been studied for their environmental and health impacts. This research is crucial for understanding the ecological and health consequences of chemical compounds, including potential hepatotoxic and neurotoxic effects, and can inform the safe use and regulation of such chemicals (Liu & Mabury, 2020).
Clinical Applications and Safety of Ketamine
Ketamine, a compound known for its anesthetic and analgesic effects, has been the subject of extensive research regarding its clinical pharmacokinetics, pharmacodynamics, and potential for pain therapy. Studies highlight its applications in anesthesia and pain management, as well as its rapid-acting antidepressant effects. This line of research underscores the importance of understanding the clinical applications, safety profiles, and mechanisms of action of pharmacologically active compounds (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).
Properties
IUPAC Name |
2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWGFBMYNKZZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)





![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)

